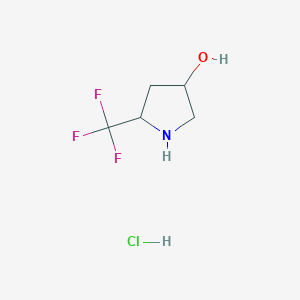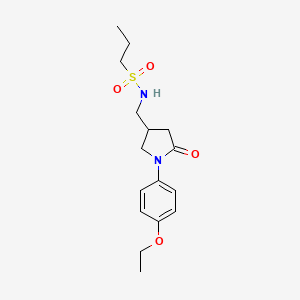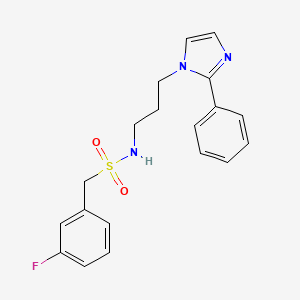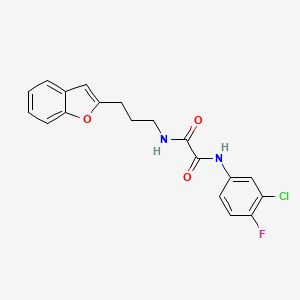
5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride” is an organic compound . It is characterized by a pyrrolidine ring, a five-membered ring with nitrogen as one of the atoms . The trifluoromethyl group attached to the pyrrolidine ring makes this compound particularly interesting for various fields of research .
Molecular Structure Analysis
The molecular structure of “5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride” is characterized by a pyrrolidine ring with a trifluoromethyl group attached . The InChI code for this compound is 1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-7(2-4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride” include a molecular weight of 267.68 . The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Catalyst for Cyclisation Reactions
Trifluoromethanesulfonic acid, related to the trifluoromethyl group, is an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to give pyrrolidines. This process shows preference in forming pyrrolidines or homopiperidines over piperidines, even when the latter would result from trapping a tertiary carbocation. This method allows for the efficient formation of polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).
Fluorination of Pyrrole Rings
Research on the microwave-assisted fluorination of 2-acylpyrroles, which leads to fluorination at the 5-position of the pyrrole ring, showcases the synthetic utility of fluorine, including trifluoromethyl groups, in modifying heterocyclic compounds. This method was successfully applied to synthesize fluorohymenidin, marking the first synthesis of a fluorinated pyrrole-imidazole alkaloid (Troegel & Lindel, 2012).
Structural Characterization
The structural characterization of novel interaction products of compounds containing the trifluoromethyl group, such as 5-trifluoromethyl-pyridine-2-thione with iodine, has been investigated. These studies include the formation of complexes and the elucidation of their crystal structures, providing insights into the chemical behavior and potential applications of these compounds (Chernov'yants et al., 2011).
Synthesis of Pesticides
2,3-Dichloro-5-trifluoromethyl pyridine, a derivative of the trifluoromethyl group, is extensively used in the synthesis of pesticides. This review highlights the various processes for synthesizing this compound, evaluating each method's efficiency (Xin-xin, 2006).
Heterocyclic Ring Closure Reactions
Research on β-trichloro- and β-trifluoroacetyl derivatives of simple enol ethers demonstrates the utility of trifluoromethyl groups in heterocyclic chemistry. These compounds undergo cyclocondensation with hydroxylamine hydrochloride to afford pyrrolidin-2-ones and isoxazoles, showcasing the role of trifluoromethyl groups in facilitating heterocyclic ring closure reactions (Colla et al., 1991).
Mecanismo De Acción
Safety and Hazards
The safety information available indicates that “5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
5-(trifluoromethyl)pyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-1-3(10)2-9-4;/h3-4,9-10H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQPWZRMPHQZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride | |
CAS RN |
2408964-82-7 |
Source


|
| Record name | 5-(trifluoromethyl)pyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(1-methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2931376.png)

![N-[1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2931379.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2931382.png)
![isoxazol-5-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2931384.png)

![3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2931387.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2931389.png)

![6-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2931392.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-benzyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2931395.png)

![2-(2-phenylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2931397.png)